6-Cyclobutylpyrimidine-4-carboxylic acid
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Overview
Description
6-Cyclobutylpyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The cyclobutyl group attached to the pyrimidine ring adds unique structural and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with a suitable pyrimidine precursor, followed by carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-Cyclobutylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Cyclobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4-carboxylic acid: Lacks the cyclobutyl group, resulting in different chemical properties.
Cyclobutylpyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different reactivity.
Cyclobutylbenzene: Contains a benzene ring, which significantly alters its chemical behavior.
Uniqueness
6-Cyclobutylpyrimidine-4-carboxylic acid is unique due to the presence of both the cyclobutyl group and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-cyclobutylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2,(H,12,13) |
InChI Key |
TXWYRLGSZRTBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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